1-(benzenesulfonyl)-6-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
1-(Benzenesulfonyl)-6-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine is a halogenated heterocyclic compound with the empirical formula C13H8ClIN2O2S and a molecular weight of 418.64 . This compound is part of a class of chemicals known for their diverse applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of 1-(benzenesulfonyl)-6-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine typically involves the coupling of benzenesulfonyl azides with proline derivatives under base-mediated conditions . The reaction conditions often require the use of strong bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene and solvents like 1,2-dichloroethane . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product.
Chemical Reactions Analysis
1-(Benzenesulfonyl)-6-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms (chlorine and iodine) on the pyrrolo[2,3-b]pyridine ring.
Oxidation and Reduction: The sulfonyl group can undergo oxidation and reduction reactions, altering the compound’s chemical properties.
Coupling Reactions: The compound can be involved in palladium- or copper-catalyzed cross-coupling reactions with aryl halides or pseudohalides.
Common reagents used in these reactions include palladium or copper catalysts, strong bases, and various solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Benzenesulfonyl)-6-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(benzenesulfonyl)-6-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with biological molecules, affecting their function . The halogen atoms (chlorine and iodine) can also participate in various biochemical reactions, influencing the compound’s overall activity .
Comparison with Similar Compounds
1-(Benzenesulfonyl)-6-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine can be compared with other similar compounds, such as:
- 2-Chloro-5-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
- 4-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine
- 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine
These compounds share similar structural features but differ in the position of the halogen atoms and the sulfonyl group
Properties
Molecular Formula |
C13H8ClIN2O2S |
---|---|
Molecular Weight |
418.64 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-6-chloro-3-iodopyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C13H8ClIN2O2S/c14-12-7-6-10-11(15)8-17(13(10)16-12)20(18,19)9-4-2-1-3-5-9/h1-8H |
InChI Key |
CGICIPHARBVQFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=C(C=C3)Cl)I |
Origin of Product |
United States |
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